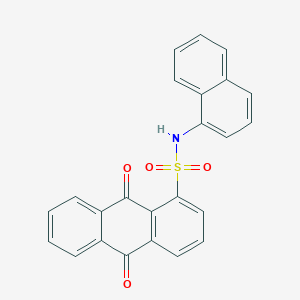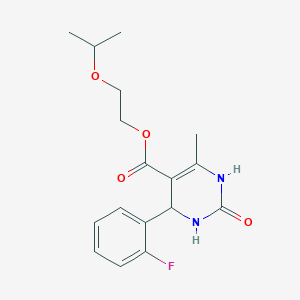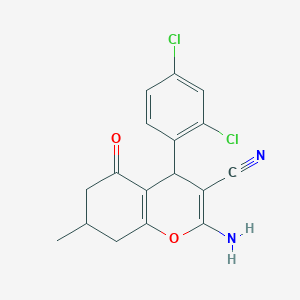
N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide, also known as NDSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to induce cell cycle arrest, preventing the proliferation of cancer cells. Additionally, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and ultimately cell death. This compound has also been reported to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide in laboratory experiments is its ability to induce apoptosis in cancer cells. This property makes it a potential candidate for cancer treatment. Additionally, this compound has been shown to possess antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for the study of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated. Finally, the potential use of this compound as an antimicrobial agent needs to be explored further.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is synthesized using a specific method and has been studied for its potential applications in various scientific research fields. This compound has been shown to possess antitumor, antibacterial, antifungal, and antioxidant properties. However, further studies are needed to determine the safety and toxicity of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated. Overall, this compound is a promising compound that has the potential to be used in the development of drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide involves the reaction of 1-naphthylamine with anthracene-9,10-dione in the presence of sulfuric acid. This reaction leads to the formation of this compound. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-1-naphthyl-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its antibacterial and antifungal properties, suggesting its potential use as an antimicrobial agent. Furthermore, this compound has been shown to possess antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO4S/c26-23-17-10-3-4-11-18(17)24(27)22-19(23)12-6-14-21(22)30(28,29)25-20-13-5-8-15-7-1-2-9-16(15)20/h1-14,25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZLJAZQLJNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5149549.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5149554.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B5149561.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5149562.png)

![4-[3-(2,6-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5149585.png)

![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-2-propanamine](/img/structure/B5149630.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
